2,4,6-Trimethyl-pyrimidine hydrate
CAS No.: 1858256-54-8
Cat. No.: VC11666027
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858256-54-8 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2,4,6-trimethylpyrimidine;hydrate |
| Standard InChI | InChI=1S/C7H10N2.H2O/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H2 |
| Standard InChI Key | YORXLQBONWBORI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)C.O |
| Canonical SMILES | CC1=CC(=NC(=N1)C)C.O |
Introduction
Chemical Identity and Structural Features
2,4,6-Trimethyl-pyrimidine hydrate belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The methyl substituents enhance steric and electronic effects, while hydration introduces stability through hydrogen bonding. The molecular formula is presumed to be , where represents the stoichiometric water content.
The crystal structure likely involves water molecules occupying interstitial sites, as observed in analogous pyrimidine hydrates . Computational models suggest that the methyl groups induce a planar conformation, while water coordination distorts the ring geometry slightly, affecting dipole moments .
Synthesis and Purification Strategies
Precursor Routes
The synthesis of 2,4,6-trimethyl-pyrimidine typically involves condensation reactions. For example, alkylation of pyrimidine with methyl halides under basic conditions yields trimethyl derivatives . A documented method for 2,4,6-trimethylpyridine (a pyridine analog) involves sulfuric acid-mediated crystallization in ethanol . By analogy, the pyrimidine hydrate could form via similar recrystallization in aqueous ethanol, where water molecules integrate during lattice formation .
Hydration Mechanisms
Hydration likely occurs during purification. In one protocol, crude 2,4,6-trimethylpyrimidine is dissolved in 95% industrial ethanol, treated with concentrated sulfuric acid to form a sulfate intermediate, and recrystallized. Subsequent alkaline hydrolysis liberates the free base, with water incorporation during neutralization . This method achieves purities exceeding 97% .
Physicochemical Properties
Thermal Stability
Data for the hydrate form remains sparse, but the anhydrous 2,4,6-trimethylpyrimidine exhibits a melting point near 170°C . Hydration likely reduces this value due to lattice disruptions. Thermogravimetric analysis (TGA) of analogous compounds shows water loss between 80–120°C .
Solubility and Spectral Data
The hydrate is expected to show enhanced solubility in polar solvents (e.g., water, ethanol) compared to the anhydrous form. Infrared (IR) spectroscopy of related pyrimidine hydrates reveals O–H stretches at 3200–3500 cm and ring vibrations at 1600–1400 cm . Nuclear magnetic resonance (NMR) spectra should display methyl proton signals at 2.3–2.5 ppm and pyrimidine ring protons at 7.0–8.5 ppm .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The methyl groups activate the pyrimidine ring toward electrophilic substitution. For instance, bromination at the 5-position occurs readily with -bromosuccinimide (NBS), forming 5-bromo-2,4,6-trimethylpyrimidine . Hydration may moderate reactivity by stabilizing transition states through hydrogen bonding .
Complexation and Catalysis
Pyrimidine derivatives often serve as ligands in coordination chemistry. The hydrate’s water molecules could participate in metal-ligand interactions, forming complexes with transition metals like Cu(II) or Fe(III) . Such complexes find applications in catalysis and materials science.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyrimidine derivatives are pivotal in drug design (e.g., antimetabolites, kinase inhibitors). The methyl groups in 2,4,6-trimethyl-pyrimidine hydrate enhance lipophilicity, potentially improving blood-brain barrier penetration .
Agricultural Chemistry
Trimethylpyrimidines are precursors to herbicides and fungicides. The hydrate’s solubility profile facilitates formulation in aqueous delivery systems .
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